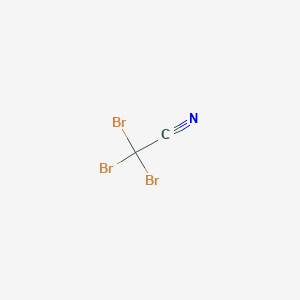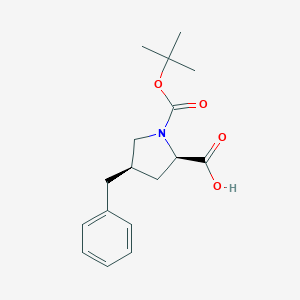
(4R)-1-N-Boc-4-Benzyl-D-proline
Overview
Description
(4R)-1-N-Boc-4-Benzyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the proline ring. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-N-Boc-4-Benzyl-D-proline typically involves the following steps:
Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected proline is then subjected to benzylation. This involves the reaction of the Boc-protected proline with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine form of the proline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Free amine form of the proline derivative.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-1-N-Boc-4-Benzyl-D-proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of proline-based drugs and peptidomimetics.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4R)-1-N-Boc-4-Benzyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in biochemical reactions. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
(4S)-1-N-Boc-4-Benzyl-L-proline: The enantiomer of (4R)-1-N-Boc-4-Benzyl-D-proline, differing in the spatial arrangement of atoms.
N-Boc-Proline: A simpler derivative with only the Boc protecting group and no benzyl substitution.
Benzyl-Proline: A derivative with a benzyl group but without the Boc protecting group.
Uniqueness: this compound is unique due to the combination of the Boc protecting group and the benzyl substitution, which provides enhanced stability and specific interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428038 | |
| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158459-13-3 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158459-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
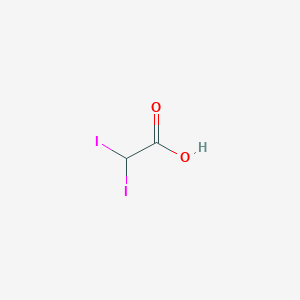
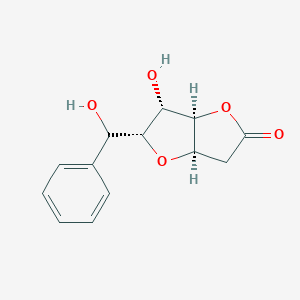
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)

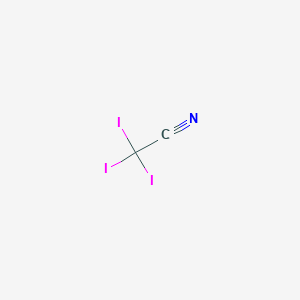
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)
